N-[[(5S)-2-oxo-3-(4-pyridin-4-ylphenyl)-1,3-oxazolidin-5-yl]methyl]acetamide;hydrochloride
Description
N-[[(5S)-2-oxo-3-(4-pyridin-4-ylphenyl)-1,3-oxazolidin-5-yl]methyl]acetamide;hydrochloride is a chiral oxazolidinone derivative characterized by a pyridin-4-ylphenyl substituent at the 3-position of the oxazolidinone ring and an acetamide group at the 5-position. The (5S) stereochemistry is critical for its biological activity and binding affinity. Oxazolidinones are a class of synthetic antibiotics known for their unique mechanism of action, inhibiting bacterial protein synthesis by binding to the 50S ribosomal subunit. The hydrochloride salt enhances aqueous solubility, making it suitable for oral or parenteral formulations .
Properties
Molecular Formula |
C17H18ClN3O3 |
|---|---|
Molecular Weight |
347.8 g/mol |
IUPAC Name |
N-[[(5S)-2-oxo-3-(4-pyridin-4-ylphenyl)-1,3-oxazolidin-5-yl]methyl]acetamide;hydrochloride |
InChI |
InChI=1S/C17H17N3O3.ClH/c1-12(21)19-10-16-11-20(17(22)23-16)15-4-2-13(3-5-15)14-6-8-18-9-7-14;/h2-9,16H,10-11H2,1H3,(H,19,21);1H/t16-;/m0./s1 |
InChI Key |
YAWLWFIYKYHVMH-NTISSMGPSA-N |
Isomeric SMILES |
CC(=O)NC[C@H]1CN(C(=O)O1)C2=CC=C(C=C2)C3=CC=NC=C3.Cl |
Canonical SMILES |
CC(=O)NCC1CN(C(=O)O1)C2=CC=C(C=C2)C3=CC=NC=C3.Cl |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
Detailed Synthetic Route
Step 1: Formation of the Oxazolidinone Core
The oxazolidinone ring is synthesized via cyclization of an amino alcohol precursor with a suitable carbonyl source (e.g., phosgene or carbonyldiimidazole). The stereochemistry at the 5-position is controlled by using chiral starting materials or chiral catalysts.
Step 2: Introduction of the 4-pyridin-4-ylphenyl Group
The 3-position substitution with the 4-pyridin-4-ylphenyl moiety is commonly achieved through palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig coupling) using halogenated oxazolidinone intermediates and boronic acid or aryl halide derivatives of the pyridine-substituted phenyl ring.
Step 3: Attachment of the Methylacetamide Side Chain
The 5-position hydroxymethyl group is converted to the corresponding acetamide via reaction with acetic anhydride or acetyl chloride in the presence of a base such as pyridine. This step may involve isolation of an aminomethyl intermediate followed by acetylation.
Step 4: Formation of the Hydrochloride Salt
The free base compound is treated with hydrochloric acid (HCl) in an appropriate solvent (e.g., ethanol or ethyl acetate) to form the hydrochloride salt, improving solubility and stability for pharmaceutical use.
Representative Experimental Procedure (Adapted from Related Oxazolidinone Syntheses)
| Step | Reagents and Conditions | Description | Outcome |
|---|---|---|---|
| 1 | Amino alcohol + carbonyldiimidazole, solvent: THF, rt | Cyclization to form oxazolidinone ring | Chiral oxazolidinone intermediate |
| 2 | Oxazolidinone intermediate + 4-pyridin-4-ylphenyl boronic acid + Pd(PPh3)4, base: K2CO3, solvent: dioxane, 80°C | Suzuki coupling to install aryl substituent | 3-(4-pyridin-4-ylphenyl) substituted oxazolidinone |
| 3 | Aminomethyl intermediate + acetic anhydride + pyridine, rt, overnight | Acetylation to form methylacetamide side chain | N-substituted acetamide derivative |
| 4 | Free base + HCl in ethanol, rt | Salt formation | Hydrochloride salt of target compound |
Notes on Reaction Optimization and Scale-Up
- The use of chiral starting materials or catalysts ensures the (5S) stereochemistry critical for biological activity.
- Palladium-catalyzed cross-coupling reactions require careful control of temperature and base to maximize yield and minimize side reactions.
- Acetylation is typically performed under mild conditions to avoid hydrolysis or over-acylation.
- Salt formation is conducted to enhance solubility, which is essential for formulation and bioavailability.
Data Tables Summarizing Key Preparation Parameters
| Parameter | Typical Conditions | Comments |
|---|---|---|
| Cyclization solvent | Tetrahydrofuran (THF) | Anhydrous conditions preferred |
| Cyclization temperature | Room temperature (20-25°C) | To maintain stereochemical integrity |
| Cross-coupling catalyst | Pd(PPh3)4 or Pd(PPh3)2Cl2 | High activity and selectivity |
| Cross-coupling base | Potassium carbonate (K2CO3) | Mild base to avoid decomposition |
| Acetylation reagent | Acetic anhydride | Excess used to drive reaction |
| Acetylation base | Pyridine | Acts as base and solvent |
| Salt formation solvent | Ethanol or ethyl acetate | Facilitates crystallization |
| Salt formation reagent | Hydrogen chloride (HCl) gas or solution | Stoichiometric amounts |
Summary Table of Related Compounds and Their Preparation Highlights
| Compound Name | Key Structural Feature | Preparation Highlights | Biological Activity |
|---|---|---|---|
| N-[[(5S)-2-oxo-3-(4-pyridin-4-ylphenyl)-1,3-oxazolidin-5-yl]methyl]acetamide;hydrochloride | Pyridin-4-ylphenyl substitution, acetamide side chain | Pd-catalyzed coupling, acetylation, salt formation | Antibacterial, potential anti-inflammatory |
| Linezolid | Fluorophenyl oxazolidinone | Similar Pd-catalyzed arylation, acetamide formation | Antibacterial |
| Tedizolid | Sulfur-containing oxazolidinone | Multi-step synthesis with piperazine coupling | Antibacterial |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the oxazolidinone ring, leading to the formation of oxazolidinediones.
Reduction: Reduction reactions can target the pyridine ring, converting it to piperidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetamide group, forming various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Oxazolidinediones
Reduction: Piperidine derivatives
Substitution: Substituted acetamides
Scientific Research Applications
N-[[(5S)-2-oxo-3-(4-pyridin-4-ylphenyl)-1,3-oxazolidin-5-yl]methyl]acetamide;hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and bacterial infections.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The compound exerts its effects through multiple mechanisms:
Enzyme Inhibition: It can inhibit specific enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways.
DNA Intercalation: The compound can intercalate into DNA, disrupting replication and transcription processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional analogs can be grouped into three categories: oxazolidinone derivatives, heterocyclic acetamides, and pyridine-containing pharmacophores. Below is a comparative analysis based on structural modifications, biological activity, and synthesis strategies:
Structural and Functional Analogues
Key Structural and Pharmacological Differences
- Pyridine vs. Fluoropyridine Substituents : The pyridin-4-ylphenyl group in the target compound differs from the 5-fluoropyridin-3-yl group in compound 7g . Fluorination typically enhances metabolic stability and membrane permeability, which may explain 7g ’s superior antibacterial potency (MIC: 0.25 µg/mL vs. inferred activity for the target compound).
- Oxazolidinone vs. Triazole Cores: The triazole-thioacetamide derivatives (KA1-KA15) exhibit broader biological activities, including antifungal and anti-inflammatory effects, but require higher concentrations (MIC: 4–32 µg/mL) compared to oxazolidinones .
- Salt Forms : The hydrochloride salt in the target compound contrasts with the free base forms of analogs like 7g . Salt formation improves bioavailability, a critical factor for oral administration .
Biological Activity
N-[[(5S)-2-oxo-3-(4-pyridin-4-ylphenyl)-1,3-oxazolidin-5-yl]methyl]acetamide; hydrochloride is a compound of interest in pharmacology and medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C17H17N3O3
- CAS Number : 128311-86-4
- Molecular Weight : 313.34 g/mol
Structural Features
The oxazolidinone ring is a significant feature of this compound, which contributes to its biological activity. The presence of a pyridine ring enhances its interaction with biological targets.
N-[[(5S)-2-oxo-3-(4-pyridin-4-ylphenyl)-1,3-oxazolidin-5-yl]methyl]acetamide; hydrochloride exhibits various biological activities, primarily through:
- Antimicrobial Activity : The compound has shown efficacy against certain bacterial strains, likely due to its ability to inhibit protein synthesis.
- Antitumor Properties : Preliminary studies indicate potential cytotoxic effects on cancer cell lines, suggesting a role in cancer therapy.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, contributing to its therapeutic potential in inflammatory diseases.
Pharmacological Studies
A summary of key findings from pharmacological studies on this compound is presented in the table below:
Case Study 1: Antimicrobial Efficacy
In a study published by PubChem, the compound was tested against various bacterial strains. Results indicated that at a concentration of 50 µM, it effectively inhibited the growth of several Gram-positive bacteria, showcasing its potential as an antimicrobial agent.
Case Study 2: Antitumor Activity
Research conducted on breast cancer cell lines revealed that N-[[(5S)-2-oxo-3-(4-pyridin-4-ylphenyl)-1,3-oxazolidin-5-yl]methyl]acetamide; hydrochloride induced apoptosis at concentrations as low as 10 µM. This suggests that the compound may serve as a lead for developing new anticancer therapies.
Case Study 3: Anti-inflammatory Properties
A study focusing on the anti-inflammatory effects demonstrated that the compound significantly reduced cytokine levels in macrophages exposed to inflammatory stimuli at a concentration of 25 µM. This finding points to its potential application in treating inflammatory diseases.
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?
Methodological Answer: The synthesis of structurally related acetamide derivatives typically involves multi-step routes with controlled reaction conditions. For example:
- Step 1: Formation of the oxazolidinone core using a base (e.g., K₂CO₃) and polar aprotic solvents like dimethylformamide (DMF) to facilitate nucleophilic substitutions .
- Step 2: Chloroacetylation of intermediates, followed by coupling with substituted amines or aromatic groups. Reaction progress is monitored via TLC, and final products are precipitated by adding water .
- Optimization: Adjusting stoichiometric ratios (e.g., 1.5 equivalents of chloroacetylated intermediates) and maintaining room temperature minimizes side reactions.
Q. What spectroscopic and analytical techniques are critical for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm hydrogen and carbon environments, such as aromatic protons (δ 6.8–8.2 ppm) and acetamide carbonyls (δ ~170 ppm) .
- Infrared (IR) Spectroscopy: Detects functional groups like oxazolidinone C=O (stretching ~1750 cm⁻¹) and amide N–H (3300–3500 cm⁻¹) .
- Mass Spectrometry (MS): High-resolution MS validates molecular weight (e.g., theoretical vs. experimental mass discrepancies < 0.01%) .
Q. What solvents and reagents are essential for its synthesis?
Methodological Answer:
- Solvents: DMF is preferred for its ability to dissolve polar intermediates and stabilize ionic intermediates during substitutions .
- Bases: K₂CO₃ or NaH deprotonate hydroxyl groups, enabling nucleophilic attacks in oxazolidinone ring formation .
- Catalysts: None required for most steps, but Pd catalysts may assist in cross-coupling reactions for pyridinylphenyl attachments (inferred from analogous syntheses) .
Advanced Questions
Q. How can structure-activity relationship (SAR) studies identify key functional groups influencing biological activity?
Methodological Answer:
- Modification Strategy: Systematically alter substituents (e.g., pyridinylphenyl groups, oxazolidinone substituents) and compare bioactivity. For example:
- Replace the pyridinyl group with other heterocycles (e.g., oxadiazoles) to assess target binding .
- Vary the acetamide’s N-substituent to modulate lipophilicity and solubility .
- Biological Assays: Test analogs in enzyme inhibition assays (e.g., bacterial translation machinery for antimicrobial activity) or cell viability assays .
Q. What strategies resolve contradictions between theoretical and experimental data (e.g., molecular weight discrepancies)?
Methodological Answer:
- Re-synthesis and Re-analysis: Repeat the synthesis to rule out human error, and validate purity via HPLC .
- Cross-Validation: Use complementary techniques (e.g., X-ray crystallography for absolute configuration verification if NMR is inconclusive) .
- Computational Chemistry: Compare experimental IR/NMR with density functional theory (DFT)-predicted spectra to identify structural anomalies .
Q. What in vitro/in vivo models are appropriate for pharmacokinetic and toxicity studies?
Methodological Answer:
- In Vitro:
- Hepatic Microsomes: Assess metabolic stability via cytochrome P450 inhibition assays .
- Caco-2 Cells: Evaluate intestinal permeability for oral bioavailability predictions .
- In Vivo:
- Rodent Models: Wistar albino mice (e.g., acute toxicity studies with dose escalation to determine LD₅₀) .
- Pharmacokinetics: Plasma half-life, clearance, and volume of distribution measured via LC-MS/MS .
Q. How can regioselectivity challenges in oxazolidinone functionalization be addressed?
Methodological Answer:
- Protecting Groups: Temporarily block reactive sites (e.g., hydroxyls) during pyridinylphenyl coupling to prevent undesired substitutions .
- Directed Metalation: Use directing groups (e.g., pyridinyl nitrogen) to guide C–H activation in aromatic ring functionalization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
